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4-Methyl-2-(methylamino)nicotinaldehyde
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Overview
Description
4-Methyl-2-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C8H10N2O. It belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid (vitamin B3). This compound is characterized by the presence of a methyl group and a methylamino group attached to the nicotinaldehyde structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylamino)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-nitropyridine with methylamine under reducing conditions to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-Methyl-2-(methylamino)nicotinic acid
Reduction: 4-Methyl-2-(methylamino)nicotinyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
4-Methyl-2-(methylamino)nicotinaldehyde is utilized as an intermediate in synthesizing more complex organic molecules. Its aldehyde functional group can undergo various chemical transformations, including oxidation, reduction, and substitution reactions to form derivatives such as:
Reaction Type | Product |
---|---|
Oxidation | 4-Methyl-2-(methylamino)nicotinic acid |
Reduction | 4-Methyl-2-(methylamino)nicotinyl alcohol |
Substitution | Various substituted derivatives depending on the nucleophile used |
These transformations are crucial for developing new compounds with potential applications in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits significant biological activity, particularly in anticancer research. Its mechanism of action is thought to involve interactions with specific biomolecules, where the aldehyde group forms covalent bonds with nucleophilic sites on proteins.
Case Study: Anticancer Activity
A study evaluated several nicotinaldehyde derivatives against human cancer cell lines, revealing promising results:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 15.0 | HeLa (Cervical Cancer) |
Other Analogous Compounds | Varies | Various |
These findings suggest that this compound has significant anticancer properties, warranting further investigation into its therapeutic potential.
Potential Therapeutic Applications
The compound is being investigated for its potential therapeutic properties beyond anticancer activity. Studies have suggested that compounds with similar structures may exhibit antimicrobial properties as well. The binding affinity of this compound to various biological targets may be influenced by its structural features, enhancing its specificity towards certain targets.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-aminonicotinaldehyde: Lacks the methylamino group but has similar structural features.
2-Methylamino-3-pyridinecarboxaldehyde: Similar in structure but with different substitution patterns on the pyridine ring.
Nicotinaldehyde: The parent compound without any additional substituents.
Uniqueness
4-Methyl-2-(methylamino)nicotinaldehyde is unique due to the presence of both a methyl group and a methylamino group, which confer distinct chemical reactivity and potential biological activity. These substituents can influence the compound’s interactions with other molecules and its overall stability, making it a valuable compound for various research applications.
Biological Activity
4-Methyl-2-(methylamino)nicotinaldehyde is a chemical compound derived from nicotinaldehyde, characterized by its unique substitution pattern, which includes a methyl group at the fourth position and a methylamino group at the second position on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a subject of interest in various therapeutic and industrial applications.
The molecular formula of this compound is C_8H_10N_2O. The presence of the aldehyde group allows for potential interactions with nucleophilic sites on proteins, which can alter their function. The methylamino group may facilitate hydrogen bonding and electrostatic interactions, enhancing specificity towards biological targets.
Biological Activity
Antimicrobial and Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit antimicrobial and anticancer activities. The mechanism of action likely involves covalent bonding with biomolecules, leading to altered cellular functions. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth and cancer cell proliferation .
Case Studies
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins due to its aldehyde functionality. This interaction can lead to changes in protein structure and function, potentially disrupting cellular processes such as growth and replication in pathogenic organisms or cancer cells .
Research Findings
Recent studies have highlighted the importance of structural features in determining the biological activity of nicotinic derivatives:
Compound | Biological Activity | IC50/MIC Values |
---|---|---|
This compound | Potential antimicrobial and anticancer | Not yet established |
Similar nicotinic derivatives | Antibacterial against S. aureus | MIC: 6–7 mM |
Other analogs | Inhibition of cancer cell growth | IC50 values < 10 µM |
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-methyl-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10-8(9-2)7(6)5-11/h3-5H,1-2H3,(H,9,10) |
InChI Key |
DFPBICOUVKOLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NC)C=O |
Origin of Product |
United States |
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